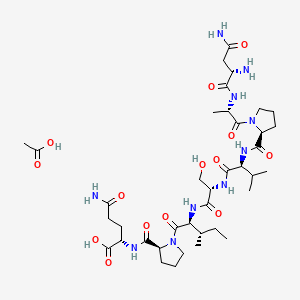
Davunetide acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ダブネチド (酢酸塩) は、活性依存性神経保護タンパク質に由来する神経保護ペプチドです。 8アミノ酸のペプチド配列 (Asn-Ala-Pro-Val-Ser-Ile-Pro-Gln) の酢酸塩であり、微小管の安定化を促進し、タウタンパク質のリン酸化を減少させる可能性を示しています 。 この化合物は、進行性核上麻痺、アルツハイマー病、統合失調症などの神経変性疾患の治療における治療の可能性について調査されています .
準備方法
合成経路と反応条件: ダブネチド (酢酸塩) は、固相ペプチド合成によって合成されます。これは、ペプチドの製造によく使用される方法です。このプロセスには、固体樹脂に固定された成長中のペプチド鎖に保護されたアミノ酸を順次付加することが含まれます。 次に、ペプチドは樹脂から切り離され、脱保護されて最終生成物が得られます .
工業生産方法: ダブネチド (酢酸塩) の工業生産は、同様の合成経路に従いますが、より大規模で行われます。 このプロセスは、効率と収率が最適化されており、臨床使用に適した高純度のペプチドが製造されます .
化学反応の分析
反応の種類: ダブネチド (酢酸塩) は、その合成中に主にペプチド結合の形成と切断反応を起こします。 通常、生理的条件下では、酸化、還元、置換反応は起こりません .
一般的な試薬と条件:
ペプチド結合形成: 保護されたアミノ酸、カップリング試薬 (例:N,N'-ジイソプロピルカルボジイミド)、固相樹脂。
生成される主な生成物: 生成される主な生成物は、完全に合成され、脱保護されたペプチドであるダブネチド (酢酸塩) です .
4. 科学研究への応用
ダブネチド (酢酸塩) は、神経保護特性について広く研究されてきました。次のような有望な結果が出ています。
科学的研究の応用
Davunetide (acetate) has been extensively studied for its neuroprotective properties. It has shown promise in:
Chemistry: Used as a model peptide for studying peptide synthesis and stability
Biology: Investigated for its role in promoting microtubule stability and reducing tau phosphorylation
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases such as progressive supranuclear palsy, Alzheimer’s disease, and schizophrenia
Industry: Utilized in the development of neuroprotective drugs and as a research tool in neuroscience
作用機序
ダブネチド (酢酸塩) は微小管と相互作用し、神経原線維変化の形成を防ぎ、微小管ネットワークを変性から保護します 。 脳細胞の死のプロセスがすでに始まっている場合、微小管ネットワークを修復します 。 この微小管ネットワークの回復により、治療した動物は、治療していないグループと比較して認知機能が改善すると考えられています .
類似の化合物:
NAP アルファアミノイソ酪酸 (IsoNAP): ダブネチドの誘導体で、βシートブレーカー特性を強化し、タンパク質の誤った折り畳みを抑制するように設計されています.
その他の NAP ミメティック: ダブネチドのさまざまなアナログが、神経保護特性について調査されています.
独自性: ダブネチド (酢酸塩) は、微小管を安定化し、タウタンパク質のリン酸化を減少させる能力において独特であり、神経変性疾患の治療のための有望な候補です 。 経鼻投与経路により、非侵襲的な投与方法も提供され、治療の可能性が向上します .
類似化合物との比較
NAP Alpha-Aminoisobutyric Acid (IsoNAP): A derivative of davunetide designed to enhance β-sheet breaker characteristics and reduce protein misfolding.
Other NAP Mimetics: Various analogs of davunetide that have been explored for their neuroprotective properties.
Uniqueness: Davunetide (acetate) is unique in its ability to stabilize microtubules and reduce tau phosphorylation, making it a promising candidate for the treatment of neurodegenerative diseases . Its intranasal administration route also offers a non-invasive method of delivery, enhancing its therapeutic potential .
生物活性
Davunetide acetate, also known as AL-108 or NAPVSIPQ, is a neuroprotective peptide derived from the activity-dependent neuroprotective protein (ADNP). This compound has garnered attention for its potential therapeutic applications in neurodegenerative diseases due to its ability to stabilize microtubules and modulate tau phosphorylation. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical studies, and relevant case studies.
Microtubule Stabilization : Davunetide promotes the assembly of tubulin, which is crucial for microtubule stability. In cell-free assays, it has been shown to enhance tubulin polymerization at concentrations as low as 1 fM . This stabilization is particularly important in neurons, where microtubules play a vital role in maintaining cell structure and intracellular transport.
Tau Phosphorylation : The compound has demonstrated the ability to reduce tau phosphorylation, a hallmark of several neurodegenerative diseases such as Alzheimer's disease and progressive supranuclear palsy (PSP) . By mitigating tau pathology, davunetide may help preserve cognitive function and neuronal integrity.
Efficacy in Clinical Studies
Davunetide has been evaluated in various clinical trials for its efficacy and safety. Below is a summary of key findings from notable studies:
Case Studies
- Amyotrophic Lateral Sclerosis (ALS) : In a transgenic mouse model of ALS (SOD1G93A), davunetide administration improved survival rates when given at a dosage of 10 µg per animal. The study indicated that davunetide could counteract cytotoxicity induced by various neurotoxic agents .
- Diabetic Retinopathy Model : In an experiment involving streptozotocin-induced diabetic rats, intravitreal administration of davunetide significantly inhibited increases in cleaved caspase-3 levels, a marker of apoptosis, while enhancing Bcl-2 levels, which are associated with cell survival .
Safety Profile
The safety profile of davunetide has been assessed across various studies. Most adverse events reported were mild to moderate, primarily involving nasal discomfort and epistaxis during intranasal administration. Serious adverse events were comparable between treatment and placebo groups, suggesting that davunetide is generally well-tolerated .
特性
分子式 |
C38H64N10O14 |
|---|---|
分子量 |
885.0 g/mol |
IUPAC名 |
acetic acid;(2S)-5-amino-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C36H60N10O12.C2H4O2/c1-6-18(4)28(35(56)46-14-8-9-23(46)31(52)41-21(36(57)58)11-12-25(38)48)44-30(51)22(16-47)42-33(54)27(17(2)3)43-32(53)24-10-7-13-45(24)34(55)19(5)40-29(50)20(37)15-26(39)49;1-2(3)4/h17-24,27-28,47H,6-16,37H2,1-5H3,(H2,38,48)(H2,39,49)(H,40,50)(H,41,52)(H,42,54)(H,43,53)(H,44,51)(H,57,58);1H3,(H,3,4)/t18-,19-,20-,21-,22-,23-,24-,27-,28-;/m0./s1 |
InChIキー |
FKFJZZGKZSKPFE-XVHDDEJMSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)N.CC(=O)O |
正規SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(CC(=O)N)N.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















